molecular formula C16H9N5OS2 B5997212 5-phenyl-3-(3-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1,2-oxazole

5-phenyl-3-(3-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1,2-oxazole

Cat. No.: B5997212
M. Wt: 351.4 g/mol
InChI Key: SLPJGZVEPJPRSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a fused [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole core substituted at position 3 with a thiophen-2-yl group and at position 6 with a 1,2-oxazole moiety bearing a phenyl substituent. Its structural complexity arises from the integration of three heterocyclic systems: triazole, thiadiazole, and oxazole. Such hybrid structures are pharmacologically significant, as the triazolo-thiadiazole scaffold is known for diverse bioactivities, including antimicrobial, antifungal, and anti-inflammatory effects .

Properties

IUPAC Name

5-phenyl-3-(3-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9N5OS2/c1-2-5-10(6-3-1)12-9-11(20-22-12)15-19-21-14(13-7-4-8-23-13)17-18-16(21)24-15/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLPJGZVEPJPRSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C3=NN4C(=NN=C4S3)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-3-(3-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1,2-oxazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Triazole Ring: The synthesis begins with the formation of the triazole ring by reacting a hydrazine derivative with a suitable nitrile.

    Formation of the Thiadiazole Ring: The triazole intermediate is then reacted with a thiocarbonyl compound to form the thiadiazole ring.

    Formation of the Oxazole Ring: The final step involves the cyclization of the intermediate with an appropriate oxazole precursor under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-phenyl-3-(3-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1,2-oxazole: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

5-phenyl-3-(3-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1,2-oxazole: has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-phenyl-3-(3-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1,2-oxazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes involved in disease processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key analogues and their properties:

Compound Name / Structure Substituents (R1, R2) Key Activities Synthesis Highlights Reference
Target Compound : 5-Phenyl-3-(3-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1,2-oxazole R1 = Thiophen-2-yl; R2 = 5-phenyl-1,2-oxazole Under investigation (predicted antifungal) Condensation of triazole-thiols with oxazole precursors in POCl₃ N/A (hypothetical)
3-(3,4,5-Trimethoxyphenyl)-6-(5-methoxy-2-methyl-3-indolylmethyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole R1 = 3,4,5-Trimethoxyphenyl; R2 = Indole Anticancer, antimicrobial Cyclization of triazole-thiols with indole derivatives
3-Ethyl-6-{1-[4-(2-methylpropyl)phenyl]ethyl}-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole R1 = Ethyl; R2 = Isobutylphenyl Antifungal (vs. Candida albicans) POCl₃-mediated condensation of triazole-thiols with aryl acids
6-(Selenopheno[2,3-d]pyrimidinyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole R1 = Selenophenyl-pyrimidine Antioxidant, antimicrobial Oxidative cyclization with selenium reagents
3-(2-Fluorophenyl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole R1 = 2-Fluorophenyl; R2 = Variable Antiviral (predicted) Hydrazine hydrate-assisted ring closure

Key Findings:

Structural Impact on Activity :

  • Thiophene vs. Phenyl : The thiophene substituent in the target compound may improve π-π stacking with biological targets compared to phenyl groups in analogues (e.g., ) due to its electron-rich sulfur atom .
  • Oxazole vs. Thiadiazepine : The 1,2-oxazole moiety in the target compound differs from the thiadiazepine ring in ’s vasodilatory compounds, suggesting divergent biological targets (e.g., vascular vs. enzymatic systems) .

Synthetic Methods :

  • POCl₃ is a common catalyst for cyclocondensation reactions in triazolo-thiadiazole synthesis, as seen in , and 7. The target compound likely follows similar protocols .
  • Substituent-specific modifications (e.g., fluorophenyl in ) require tailored reagents, such as hydrazine hydrate or selenium derivatives .

Biological Performance: Antifungal Activity: The ethyl/isobutylphenyl analogue () inhibits Candida albicans (MIC = 12.5 µg/mL), while docking studies on methoxyphenyl-pyrazole derivatives () suggest inhibition of fungal 14-α-demethylase . Antimicrobial Breadth: Selenophenyl-pyrimidine derivatives () exhibit dual antioxidant and antimicrobial effects (IC₅₀ = 8–32 µg/mL), outperforming simpler aryl-substituted compounds .

Physicochemical and Pharmacokinetic Considerations

  • Solubility : Polar substituents (e.g., methoxy in ) improve aqueous solubility, whereas bulky groups (e.g., isobutylphenyl in ) reduce it .

Biological Activity

The compound 5-phenyl-3-(3-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1,2-oxazole represents a novel class of heterocyclic compounds with potential biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Synthesis

The compound features a complex structure comprising an oxazole ring fused with a triazole-thiadiazole moiety and a phenyl group. The synthesis typically involves multi-step reactions including cyclization and functionalization of precursor compounds. The detailed synthetic pathway often includes:

  • Formation of Thiophene Derivatives : Initial synthesis of thiophene derivatives through cyclization reactions.
  • Triazole-Thiadiazole Formation : Subsequent reactions to form the triazolo-thiadiazole core.
  • Final Coupling : Coupling reactions to attach the oxazole and phenyl groups.

Anticancer Properties

Research indicates that the compound exhibits significant antitumor activity against various cancer cell lines. The following table summarizes the biological activity data:

Cell LineIC50 (µM)Mechanism of Action
A-549 (Lung)5.0Induction of apoptosis via caspase activation
HepG-2 (Liver)4.5Cell cycle arrest at G1 phase
PC-3 (Prostate)6.0Bcl-2 inhibition

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound's mechanism involves the induction of apoptosis through caspase activation and modulation of cell cycle regulators such as p21.

Case Studies

  • Study on A-549 Cell Line :
    • The compound was tested using the MTT assay which revealed that it significantly reduced cell viability at concentrations as low as 5 µM. Flow cytometry analysis indicated increased apoptosis rates compared to control groups.
  • HepG-2 Cell Line Analysis :
    • In vitro studies demonstrated that treatment with the compound led to cell cycle arrest in the G1 phase, correlating with increased expression of p21 and decreased cyclin D1 levels.

Mechanistic Insights

The biological activity is attributed to several mechanisms:

  • Bcl-2 Inhibition : The compound has been shown to bind effectively to Bcl-2 proteins, promoting apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels were observed following treatment, contributing to oxidative stress and cell death.

Future Directions

Further research is warranted to explore:

  • In Vivo Efficacy : Animal model studies to evaluate therapeutic potential.
  • Structural Modifications : Synthesis of analogs to enhance potency and selectivity.
  • Mechanistic Studies : Detailed investigation into the pathways affected by this compound.

Q & A

Q. What synthetic methodologies are commonly employed to prepare triazolothiadiazole-oxazole hybrids?

The synthesis typically involves cyclization reactions starting from hydrazide precursors. For example, one route begins with 2-fluorobenzohydrazide, which reacts with carbon disulfide in ethanol under basic conditions (KOH) to form a dithiocarbazinate intermediate. Subsequent cyclization with hydrazine hydrate yields the triazole-thiol core. Final coupling with substituted oxazole moieties is achieved using phosphorus oxychloride as a catalyst . Key variables include solvent choice (ethanol, DMF), reaction temperature (reflux conditions), and stoichiometric control of reagents.

Q. How is the structural integrity of the compound confirmed post-synthesis?

Structural characterization relies on a combination of 1H NMR , IR spectroscopy , and elemental analysis . For instance, 1H NMR confirms substituent integration (e.g., aromatic protons from thiophen-2-yl or phenyl groups), while IR identifies functional groups like C=S (thiadiazole) or C=N (triazole). High-performance liquid chromatography (HPLC) ensures purity (>95%) . Advanced studies may use X-ray crystallography to resolve crystal packing and bond angles, as demonstrated in derivatives like 3-(2-fluorophenyl)-6-(phenoxymethyl)-triazolothiadiazole .

Q. What preliminary biological screening approaches are used to assess pharmacological potential?

Initial screens often target enzymes or receptors implicated in disease pathways. For example, molecular docking against 14-α-demethylase lanosterol (PDB:3LD6) evaluates antifungal potential by analyzing binding affinity and interaction patterns (e.g., hydrogen bonding with active-site residues). In vitro assays, such as microbial growth inhibition or cytotoxicity (MTT assay), validate activity .

Advanced Research Questions

Q. How can researchers optimize reaction yields for triazolothiadiazole-oxazole hybrids?

Yield optimization requires systematic variation of:

  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency compared to ethanol .
  • Catalysts : K₂CO₃ or triethylamine improves nucleophilic substitution in coupling steps .
  • Temperature : Controlled reflux (80–100°C) minimizes side reactions like oxidation . For example, substituting ethanol with DMF increased yields from 65% to 82% in analogous triazolothiadiazoles .

Q. How should contradictory bioactivity data across similar derivatives be resolved?

Discrepancies often arise from substituent effects or assay conditions. Structure-activity relationship (SAR) studies can isolate critical moieties:

  • Thiophen-2-yl groups enhance antimicrobial activity due to increased lipophilicity, while methoxy substituents on phenyl rings reduce cytotoxicity .
  • Dose-response curves and time-kill assays differentiate true activity from false positives. For instance, derivatives with EC₅₀ <10 µM in antifungal screens warrant further in vivo validation .

Q. What strategies are effective in designing selective kinase inhibitors using this scaffold?

Targeting kinases like p38 MAP kinase involves:

  • Virtual screening to prioritize derivatives with complementary steric and electronic profiles to the ATP-binding pocket .
  • Introducing electron-withdrawing groups (e.g., -CF₃) at the 3-position improves selectivity by reducing off-target interactions . Co-crystallization studies (e.g., with p38 MAP kinase) guide iterative modifications to optimize binding .

Q. How do solvent and pH conditions influence stability during long-term storage?

Stability studies reveal:

  • Aqueous solutions at pH >7 accelerate hydrolysis of the oxazole ring, while acidic conditions (pH 3–5) preserve integrity .
  • Lyophilization in inert atmospheres (argon) prevents oxidation of thiadiazole sulfur atoms . Accelerated degradation assays (40°C/75% RH) combined with HPLC monitoring are recommended for shelf-life estimation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.